molecular formula C22H18N4O4 B11111116 N-({N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

N-({N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

Cat. No.: B11111116
M. Wt: 402.4 g/mol
InChI Key: VOUOLUPCHWYGCQ-UHFFFAOYSA-N
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Description

N-({N’-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N-({N’-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under reflux conditions using methanesulfonic acid in methanol . This reaction yields a tricyclic indole, which can then be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-({N’-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The presence of the carboxamide moiety allows it to form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can affect various biological pathways, making the compound effective in its antiviral, anticancer, and antimicrobial roles.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

What sets N-({N’-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide apart is its unique combination of the indole and furan moieties, which enhances its biological activity and makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

N-[2-[(1-benzyl-2-hydroxyindol-3-yl)diazenyl]-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C22H18N4O4/c27-19(13-23-21(28)18-11-6-12-30-18)24-25-20-16-9-4-5-10-17(16)26(22(20)29)14-15-7-2-1-3-8-15/h1-12,29H,13-14H2,(H,23,28)

InChI Key

VOUOLUPCHWYGCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)CNC(=O)C4=CC=CO4

Origin of Product

United States

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